molecular formula C14H14BrNO2S B5851818 N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide

N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide

Cat. No. B5851818
M. Wt: 340.24 g/mol
InChI Key: RTZQLOUJNWLJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide, also known as Bromosulfalein, is a chemical compound that has been widely used in scientific research. It is a member of the sulfonamide family and is a yellowish-green powder that is soluble in water and ethanol. This compound has been used in various scientific studies due to its unique properties and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide involves its binding to albumin, a protein that is present in high concentrations in blood plasma. This compound binds to the Sudlow site II of albumin, which is a hydrophobic pocket that can accommodate small molecules. The binding of N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide to albumin results in a shift in its fluorescence emission spectrum, which can be used to detect the presence of albumin.
Biochemical and Physiological Effects
N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide has no known biochemical or physiological effects on the human body. It is a non-toxic compound that is excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide in lab experiments is its high sensitivity and specificity for albumin. This compound can detect albumin at concentrations as low as 1 mg/L, making it a valuable tool for the detection of albumin in biological fluids. However, one of the limitations of using this compound is its relatively low photostability, which can result in a loss of fluorescence signal over time.

Future Directions

There are several future directions for the use of N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide in scientific research. One potential application is in the development of new diagnostic tools for the detection of albumin in biological fluids. This compound could also be used to study the pharmacokinetics of drugs that bind to albumin and to investigate the transport of albumin across biological membranes. Additionally, new fluorescent probes based on the structure of N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide could be developed to improve its photostability and sensitivity for albumin detection.

Synthesis Methods

The synthesis of N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide involves the reaction of 4-bromo-2,3-dimethylphenylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide has been widely used in scientific research as a fluorescent probe for the detection of albumin in biological fluids. It has been used to study the binding of albumin to various ligands and to investigate the transport of albumin across biological membranes. This compound has also been used as a marker for renal function and to study the pharmacokinetics of drugs in vivo.

properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-10-11(2)14(9-8-13(10)15)16-19(17,18)12-6-4-3-5-7-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZQLOUJNWLJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.